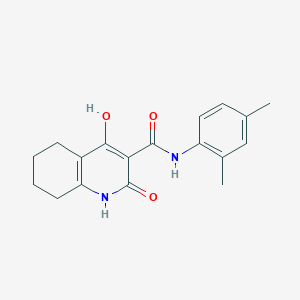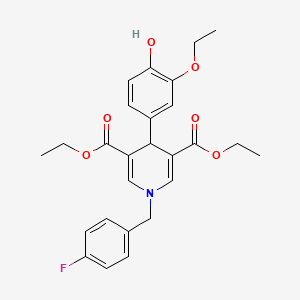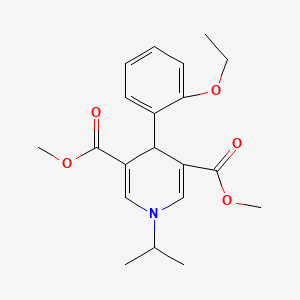![molecular formula C21H23FN6O3S B11202450 N-Ethyl-1-(6-{[(2-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide](/img/structure/B11202450.png)
N-Ethyl-1-(6-{[(2-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: N-Ethyl-1-(6-{[(2-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide
Linear Formula: C26H24FNO3
Molecular Weight: 417.484 g/mol
CAS Number: 125971-96-2
Now, let’s explore its significance and applications.
Preparation Methods
Synthetic Routes:: The synthetic routes to this compound involve intricate steps. One common approach is the Suzuki–Miyaura coupling , a powerful carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent transfers its organic group to the palladium, resulting in the desired coupling product .
Industrial Production:: While industrial-scale production methods may vary, researchers often optimize the Suzuki–Miyaura coupling for large-scale synthesis. Precise conditions, solvents, and catalysts are crucial for efficient production.
Chemical Reactions Analysis
Reactivity:: This compound can undergo various reactions, including:
Oxidation: Oxidative processes can modify its functional groups.
Reduction: Reduction reactions alter its chemical environment.
Substitution: Substituents can be replaced by other groups.
Boron Reagents: These play a key role in Suzuki–Miyaura coupling.
Palladium Catalysts: Essential for cross-coupling reactions.
Major Products:: The specific products depend on the reaction conditions and substituents. Detailed analysis requires experimental data.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a drug candidate.
Organic Synthesis: It serves as a building block for more complex molecules.
Biological Activity: Investigate its effects on cellular processes.
Drug Development: Assess its pharmacological properties.
Materials Science: Its unique structure may find applications in materials.
Mechanism of Action
The compound likely interacts with specific molecular targets. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers often compare it to related structures. Its distinct features may set it apart from other molecules.
Feel free to explore more about its applications and dive deeper into its chemistry
Properties
Molecular Formula |
C21H23FN6O3S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-ethyl-1-[6-[2-(2-fluoroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H23FN6O3S/c1-2-23-19(30)13-6-5-9-27(10-13)21-26-18-17(32-21)20(31)28(12-24-18)11-16(29)25-15-8-4-3-7-14(15)22/h3-4,7-8,12-13H,2,5-6,9-11H2,1H3,(H,23,30)(H,25,29) |
InChI Key |
WJOYXGLSBDWHNP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Bromophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11202377.png)
![Butyl 3-amino-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxylate](/img/structure/B11202387.png)

![[1-(4-bromophenyl)-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic acid](/img/structure/B11202400.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide](/img/structure/B11202409.png)
![7-(3-Bromophenyl)-5-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11202420.png)
![N-(2,6-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11202425.png)
![N-(2-ethoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11202431.png)
![1-(6-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B11202439.png)
![N-Cyclopropyl-1-(6-{[(2,6-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide](/img/structure/B11202445.png)
![N-Ethyl-1-[6-({[(4-methylphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]piperidine-3-carboxamide](/img/structure/B11202455.png)

![N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B11202470.png)
